molecular formula C16H13ClN2O4S B510154 N-(2-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-37-4

N-(2-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No. B510154
CAS RN: 663168-37-4
M. Wt: 364.8g/mol
InChI Key: PELIABCKWAFWQY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, also known as COTI-2, is a small molecule inhibitor that has shown potential in the treatment of various cancers. It was first discovered by Critical Outcome Technologies Inc. (COTI), a Canadian biotech company, and has since undergone extensive research.

Scientific Research Applications

Synthesis and Biological Activity

  • Antinociceptive Activity

    Some propanamide derivatives, including those related to the compound of interest, have been studied for their antinociceptive properties. For instance, compounds synthesized as derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide were found to exhibit varying levels of antinociceptive activity, with some demonstrating significant efficacy in tests like tail clip, tail flick, and hot plate methods (Önkol et al., 2004).

  • Antitumor Activity

    Derivatives of related compounds have been synthesized and evaluated for their antitumor activities. For example, benzoxazole and benzothiazole derivatives have shown promising results against various cancer cell lines, including non-small cell lung cancer and melanoma, highlighting their potential in cancer therapeutics (Sławiński & Brzozowski, 2006).

  • Inhibition of Matrix Metalloproteinases (MMPs)

    Compounds combining benzisothiazole and 4-thiazolidinone frameworks have been explored for their potential in affecting inflammatory processes, including inhibiting MMPs. These compounds have shown significant anti-inflammatory and potential wound healing effects (Incerti et al., 2018).

Structural and Physical Properties

  • Crystal Structure Analysis

    Studies on similar compounds have involved crystal structure analysis to understand their properties better. For instance, the crystal structure and herbicidal activity of a related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, were analyzed, providing insights into its effectiveness and potential applications (Liu et al., 2008).

  • Nonlinear Optical Properties

    The compound N-(2-chlorophenyl)-(1-propanamide), closely related to the compound , has been studied for its potential as an organic electro-optic and non-linear optical material. This research explores the possibility of using such compounds in advanced technological applications, like optoelectronics (Prabhu & Rao, 2000).

properties

IUPAC Name

N-(2-chlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c17-12-6-2-3-7-13(12)18-15(20)9-10-19-16(21)11-5-1-4-8-14(11)24(19,22)23/h1-8H,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELIABCKWAFWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

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